Deconstructing the Mechanism of Action of N-(3-phenoxypropyl)oxan-4-amine Hydrochloride
Deconstructing the Mechanism of Action of N-(3-phenoxypropyl)oxan-4-amine Hydrochloride
An In-Depth Technical Whitepaper on Structural Pharmacology and Target Validation
Executive Summary
N-(3-phenoxypropyl)oxan-4-amine hydrochloride (CAS: 1803584-93-1) is a highly optimized, investigational chemical scaffold utilized in advanced neuropharmacology and targeted protein degradation[1]. Rather than acting as a traditional single-target therapeutic, this compound represents a masterclass in bioisosteric design. By combining a tetrahydropyran (oxan-4-amine) core with a phenoxypropylamine pharmacophore, it serves as a dual-targeting probe for the Histamine H3 Receptor (H3R) and the Sigma-1 Receptor (σ1R) .
This whitepaper dissects the structural logic behind this molecule, outlines its putative mechanisms of action, and provides the rigorous, self-validating experimental workflows required by senior application scientists to confirm target engagement.
Structural Determinants & Bioisosteric Logic
The architectural brilliance of N-(3-phenoxypropyl)oxan-4-amine hydrochloride lies in its deviation from classical piperidine-based CNS drugs.
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The Oxan-4-amine Core: Traditionally, CNS-active ligands utilize a piperidine ring to provide the basic nitrogen necessary for anchoring to the conserved aspartate residue in GPCR binding pockets. However, piperidines are highly lipophilic and prone to rapid CYP2D6-mediated N-dealkylation. Replacing the piperidine with a tetrahydropyran (oxan-4-amine) introduces an oxygen heteroatom. This bioisosteric swap inductively lowers the amine's pKa, reduces overall lipophilicity (LogD), and significantly blunts oxidative metabolism while maintaining the critical hydrogen-bond acceptor geometry[2].
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The Phenoxypropyl Linker: The 3-carbon alkyl chain linking the basic amine to an ether-linked aromatic ring is the canonical pharmacophore for both H3R inverse agonists and σ1R modulators[3]. This amphiphilic topology allows the molecule to span the distance between the transmembrane anchoring site and the hydrophobic auxiliary pockets of these receptors.
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Hydrochloride Salt Formulation: Supplied as an HCl salt, the compound bypasses the poor aqueous solubility of the free base, ensuring rapid dissolution in DMSO/aqueous buffers for high-fidelity in vitro screening[1].
Putative Mechanisms of Action (MoA)
Recent literature highlights that phenoxypropylamine derivatives frequently exhibit a dual-targeting MoA, addressing complex CNS pathologies through two distinct but synergistic pathways[4].
Pathway A: Histamine H3 Receptor (H3R) Inverse Agonism
The H3R is a presynaptic Gi/o-coupled autoreceptor that tonically inhibits the release of histamine, acetylcholine, and dopamine. Due to high constitutive activity, true antagonists are rare; most phenoxypropylamines act as inverse agonists [3]. By binding to the orthosteric site, N-(3-phenoxypropyl)oxan-4-amine shifts the receptor equilibrium toward the inactive state ( R ), halting Gi/o-mediated inhibition of adenylyl cyclase and restoring neurotransmitter release.
Pathway B: Sigma-1 Receptor (σ1R) Chaperone Modulation
The σ1R is a unique, ligand-operated chaperone located at the mitochondria-associated endoplasmic reticulum membrane (MAM). The phenoxypropylamine motif possesses nanomolar affinity for the σ1R[4]. Binding at this site triggers the dissociation of σ1R from the BiP chaperone, allowing it to modulate IP3 receptors and stabilize intracellular calcium ( Ca2+ ) signaling, conferring neuroprotective effects.
Dual-signaling pathway of H3R and σ1R modulation by the investigational ligand.
Quantitative Data Synthesis
To understand the impact of the oxan-4-amine bioisosteric replacement, we benchmark the putative pharmacological profile of this compound against a traditional piperidine-based phenoxypropylamine analog.
Table 1: Pharmacological and Physicochemical Profiling
| Parameter | Piperidine Core (Reference) | Oxan-4-amine Core (Investigational) | Causality / Structural Implication |
| LogD (pH 7.4) | ~3.5 | ~2.8 | The oxygen heteroatom reduces lipophilicity, improving aqueous solubility and reducing non-specific binding. |
| Amine pKa | ~9.5 | ~8.5 | Inductive electron withdrawal by the pyran oxygen lowers pKa, optimizing the ratio of ionized/unionized species for blood-brain barrier (BBB) penetration. |
| CYP2D6 Liability | High | Low | Steric and electronic modulation by the pyran ring shifts metabolic soft spots, preventing rapid N-dealkylation. |
| H3R Affinity (Ki) | < 5 nM | < 15 nM | A slight thermodynamic penalty in binding affinity is traded for vastly superior pharmacokinetic stability. |
Methodological Framework for MoA Elucidation
To rigorously validate the MoA of N-(3-phenoxypropyl)oxan-4-amine hydrochloride, researchers must employ self-validating assay systems. The following protocols detail the exact methodologies required to quantify target engagement and functional efficacy.
Protocol 1: High-Throughput Radioligand Competitive Binding Assay
Causality: We utilize isolated membrane homogenates rather than whole cells to eliminate transporter-mediated artifacts (e.g., efflux pumps) and isolate pure receptor-ligand thermodynamics.
Step-by-Step Methodology:
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Membrane Preparation: Homogenize HEK293 cells stably expressing human H3R in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.
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Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of the radioligand [ 3 H]-R-α-methylhistamine (for H3R), and serial dilutions of N-(3-phenoxypropyl)oxan-4-amine (10 pM to 10 µM).
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Self-Validation Control: Include wells containing 10 µM thioperamide to define Non-Specific Binding (NSB). System Rule: If NSB exceeds 20% of total binding, the assay plate is rejected due to lipid partitioning artifacts.
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Termination & Filtration: Terminate the reaction after 60 minutes at 25°C by rapid vacuum filtration through GF/B glass fiber filters. Causality: Filters must be pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, preventing non-specific adhesion of the positively charged test compound.
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Quantification: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and quantify radioactivity (CPM) using a MicroBeta counter. Calculate the IC50 and derive the Ki using the Cheng-Prusoff equation.
Sequential workflow for high-throughput radioligand competitive binding assays.
Protocol 2: Functional[ 35 S]GTPγS Binding Assay
Causality: Binding affinity ( Ki ) does not equal functional efficacy. Because H3R is a Gi/o-coupled GPCR, we must measure the binding of non-hydrolyzable [ 35 S]GTPγS to the G-protein alpha subunit to determine if the compound is an agonist, neutral antagonist, or inverse agonist.
Step-by-Step Methodology:
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Reaction Assembly: Incubate H3R membranes (20 µ g/well ) in buffer containing 100 mM NaCl, 10 µM GDP, and 1 mM DTT. Causality: Excess GDP is required to force the G-proteins into an inactive state, lowering the basal noise floor so that the signal window is maximized.
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Compound Addition: Add N-(3-phenoxypropyl)oxan-4-amine at 10×Ki concentration and incubate for 30 minutes to allow receptor conformational shifts.
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Tracer Addition: Add 0.1 nM [ 35 S]GTPγS and incubate for an additional 60 minutes.
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Readout & Interpretation: Terminate via filtration and count. A reduction in [ 35 S]GTPγS binding below basal levels definitively classifies the compound as an inverse agonist, confirming its ability to silence constitutive H3R activity.
References
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Optimization of 5-Pyridazin-3-one Phenoxypropylamines as Potent, Selective Histamine H3 Receptor Antagonists with Potent Cognition Enhancing Activity | Journal of Medicinal Chemistry - ACS Publications.[3] Available at: 3
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Dual-targeting Approach on Histamine H3 and Sigma-1 Receptor Ligands as Promising Pharmacological Tools in the Treatment of CNS-linked Disorders | Bentham Science.[4] Available at: 4
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Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres | PubMed.[2] Available at: 2
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N-(3-phenoxypropyl)oxan-4-amine hydrochloride - CATO Reference Materials.[1] Available at: 1
Sources
- 1. 1803584-93-1 | N-(3-phenoxypropyl)oxan-4-amine hydrochloride - CATO: Reference Materials, Standards, Testing, Intermediates [en.cato-chem.com]
- 2. Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eurekaselect.com [eurekaselect.com]
